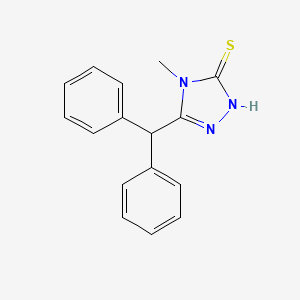

5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The diphenylmethyl group is a common moiety in organic chemistry, consisting of a methane wherein two hydrogen atoms are replaced by two phenyl groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, diphenylmethyl derivatives are often prepared via Friedel–Crafts alkylation, which involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid such as aluminium chloride . Triazoles can be synthesized using various methods, including the Huisgen cycloaddition, a popular method for synthesizing 1,2,4-triazoles .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the triazole ring and the diphenylmethyl group. The geometry around the sulfur atom in the thiol group would likely be tetrahedral .Chemical Reactions Analysis

The types of reactions this compound might undergo would depend on its specific structure and the conditions under which it is used. Triazoles are known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, diphenylmethane has a melting point of 22-24 °C and a boiling point of 264 °C .Applications De Recherche Scientifique

Biological Features of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives have been highlighted for their significant biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Research has focused on synthesizing biologically active substances from 1,2,4-triazoles, demonstrating their potential in modern organic synthesis and chemical modeling. These compounds have been studied for their antibacterial activity against S. aureus and antifungal activity against Candida albicans, among other pathogens, indicating their promise in addressing various microbial threats (Ohloblina, 2022).

Reactivity of 1,2,4-Triazole-3-Thione Derivatives

1,2,4-Triazole-3-thione derivatives have been found to exhibit high antioxidant and antiradical activities, contributing positively to the overall condition and biochemical processes in patients subjected to high doses of radiation. These compounds, through synthesis and pharmacological activity studies, have shown new opportunities in enhancing therapeutic outcomes (Kaplaushenko, 2019).

Patent Review on Triazole Derivatives

A review of patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families between 2008 and 2011 has shown interest in developing new synthesis methods and evaluating biological activities for these compounds. The focus has been on creating novel triazoles with diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties, emphasizing the ongoing search for new therapeutic agents (Ferreira et al., 2013).

Synthesis and Physico-Chemical Properties

The synthesis and study of physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have indicated their wide application not only in pharmaceutical, medical, and veterinary fields but also in engineering, metallurgical, and agricultural areas. These derivatives are utilized in various practical applications, including as optical materials, coloring agents, antioxidants, and corrosion inhibitors, highlighting their versatility and low toxicity (Parchenko, 2019).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that 1h-1,2,4-triazole-3-thiol, a related compound, exhibits tautomerism in solution . This could suggest that 5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol may also exhibit similar behavior, potentially influencing its interactions with its targets.

Biochemical Pathways

Related compounds such as 1h-1,2,4-triazole-3-thiol have been shown to form novel luminescent polymers with cadmium (ii) salts , suggesting potential interactions with metal ions.

Action Environment

A related compound, 4-methyl-4h-1,2,4-triazole-3-thiol, has been studied as a corrosion inhibitor for copper in a 35% NaCl solution , suggesting that environmental factors such as salinity could potentially influence the action of triazole compounds.

Propriétés

IUPAC Name |

3-benzhydryl-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-19-15(17-18-16(19)20)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBXNETXIDVGPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2808322.png)

![4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline](/img/structure/B2808327.png)

![6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2808333.png)

![2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid](/img/structure/B2808335.png)

![2-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B2808339.png)